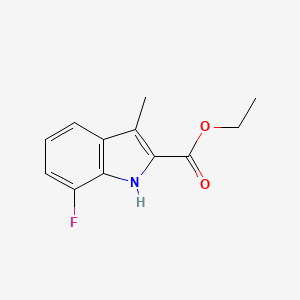

ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate is an organic compound with the following chemical formula: C₁₂H₁₂FNO₂ . It belongs to the class of indole derivatives, which are aromatic heterocyclic compounds containing a bicyclic ring system. The indole scaffold has garnered attention from organic and medicinal chemists due to its resemblance to various protein structures and its diverse pharmacological activities .

Synthesis Analysis

Indole derivatives can be synthesized using various classical and advanced methods. One-pot synthesis is an efficient approach in synthetic organic chemistry and has been employed to create some indole compounds. Researchers have explored indole derivatives as potential anti-tubercular agents or drugs. Notably, the novel non-covalent DprE1 inhibitor 1,4-azaindole, which contains an indole scaffold, is currently in clinical trials to treat Mycobacterium tuberculosis .

Chemical Reactions Analysis

Indole derivatives exhibit diverse chemical reactivity. For instance, indole-based MmpL3 inhibitors have been reported to have favorable inhibitory activity . Further exploration of its reactivity and potential reactions would require detailed investigation.

科学的研究の応用

Antiviral Activity

Ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate: derivatives have been studied for their potential as antiviral agents. For instance, certain indole derivatives have shown inhibitory activity against influenza A and other viruses . The structure of these compounds allows them to bind with high affinity to multiple receptors, which is crucial in developing new therapeutic agents that can combat viral infections.

Anticancer Applications

The indole scaffold is present in many synthetic drug molecules, which has led to the exploration of its derivatives for anticancer applications. The ability of these compounds to interfere with cancer cell proliferation makes them promising candidates for the development of new anticancer drugs .

作用機序

Target of Action

Ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors , making them biologically active compounds for the treatment of various disorders . .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological changes . The specific interactions and resulting changes caused by ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate remain to be elucidated.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, affecting a wide range of pathways

Result of Action

Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific effects of ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate need further investigation.

特性

IUPAC Name |

ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO2/c1-3-16-12(15)10-7(2)8-5-4-6-9(13)11(8)14-10/h4-6,14H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FELQWPGMTRNCFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C(=CC=C2)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-[isopropyl(methyl)amino]propanoate](/img/structure/B1326681.png)

![Ethyl [(6,7-difluoro-1,3-benzoxazol-2-yl)thio]acetate](/img/structure/B1326684.png)

![{Methyl[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]amino}acetic acid](/img/structure/B1326689.png)

![{Methyl[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]amino}acetic acid](/img/structure/B1326694.png)

![(2E)-3-[3-(1-Adamantyl)-1-phenyl-1H-pyrazol-4-YL]-acrylic acid](/img/structure/B1326696.png)

![[3-(ethoxycarbonyl)-2-methyl-5-(4-methylphenyl)-1H-pyrrol-1-yl]acetic acid](/img/structure/B1326697.png)

![3-[3-(ethoxycarbonyl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1326699.png)